DL-Gabaculine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

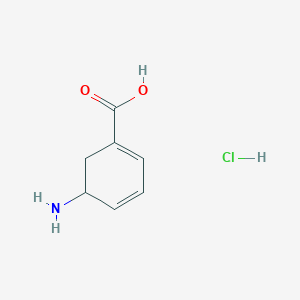

5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFLUDUSNCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974965 | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59556-17-1 | |

| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gabaculine, hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-Gabaculine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Gabaculine hydrochloride is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[1][2] By inactivating GABA-T, gabaculine (B1211371) leads to a significant accumulation of GABA in the brain, resulting in a profound potentiation of inhibitory neurotransmission.[2][3] This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic inhibition, the resultant impact on GABAergic signaling, and its physiological consequences. This document is intended to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase

This compound's primary mechanism of action is the irreversible inactivation of GABA transaminase (GABA-T), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2][4] Gabaculine's efficacy stems from its structural similarity to GABA, allowing it to act as a substrate for the enzyme.[1][2]

The inactivation process proceeds through the following key steps:

-

Binding and Transamination: Gabaculine enters the active site of GABA-T and undergoes the initial steps of the transamination reaction, similar to the natural substrate, GABA.[1][2]

-

Aromatization: Following a 1,3-prototrophic shift, a proton is abstracted from the dihydrobenzene ring of gabaculine by an enzymatic base.[1] This proton abstraction leads to the formation of a stable aromatic ring.[1]

-

Irreversible Adduct Formation: The aromatic stabilization energy of the newly formed ring drives the reaction to be irreversible.[1] The resulting product, a stable m-anthranilic acid derivative covalently bound to the PLP cofactor, remains tightly associated with the enzyme's active site, leading to its inactivation.[4]

This mechanism-based inhibition is highly efficient, resulting in a time-dependent loss of GABA-T activity and a subsequent increase in brain GABA levels.[2]

Quantitative Data

The following table summarizes key quantitative parameters related to the activity of this compound.

| Parameter | Value | Species/System | Reference |

| Ki (GABA-T) | 2.86 µM | Bacterial | [5] |

| 2.9 µM | Not specified | [3] | |

| kcat (turnover rate) | 1.15 x 10⁻² s⁻¹ | Bacterial | [4] |

| t½ (at 3 x 10⁻⁷ M) | 9 min | Bacterial | [4] |

| Ki (D-amino acid transaminase) | 0.1 mM | Not specified | [3] |

| Ki (L-alanine transaminase) | 1 mM | Not specified | [3] |

| Ki (L-aspartate transaminase) | 55 mM | Not specified | [3] |

| ED₅₀ (Anticonvulsant effect) | 35 mg/kg | Mice | [1] |

| 135 mg/kg (3-mercaptopropionic acid-induced seizures) | Mice | [3] | |

| 200 mg/kg (minimal electroshock-induced seizures) | Mice | [3] | |

| LD₅₀ (Toxicity) | 86 mg/kg | Mice | [1] |

| 62 mg/kg | Mice | [3] |

Signaling Pathways and Physiological Effects

The irreversible inhibition of GABA-T by this compound sets off a cascade of events within the central nervous system, primarily centered around the enhancement of GABAergic signaling.

The GABA Shunt Pathway

The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and the point of inhibition by this compound.

Caption: The GABA Shunt Pathway and Inhibition by Gabaculine.

Downstream Effects of Increased GABA Levels

The accumulation of GABA in the synaptic cleft leads to increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in enhanced inhibitory neurotransmission. This has several downstream physiological consequences, including anticonvulsant effects.

The following diagram illustrates the downstream signaling cascade resulting from increased GABA levels.

Caption: Downstream Signaling of Increased GABA Levels.

Experimental Protocols

In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol is adapted from a method for assaying human GABA-T activity.[6]

Objective: To determine the inhibitory potential of this compound on GABA-T activity.

Materials:

-

Purified recombinant human GABA-T[6]

-

This compound

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

β-NADP⁺

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Potassium pyrophosphate buffer (50 mM, pH 8.6)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a solution of human GABA-T at a final concentration of 2.5 µg/mL in potassium pyrophosphate buffer.[6]

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

-

Pre-incubation: In a 96-well plate, mix the GABA-T solution with the various concentrations of this compound. Incubate for 10 minutes at 25°C to allow for inhibitor binding.[6]

-

Reaction Initiation: To initiate the enzymatic reaction, add a substrate mixture containing GABA (200 µM), α-ketoglutarate (5 mM), β-NADP⁺ (2.5 mM), and SSADH to each well.[6]

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for up to 2 hours.[6] The increase in absorbance corresponds to the production of NADPH, which is coupled to the GABA-T reaction.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value of this compound by plotting the reaction rate as a function of the inhibitor concentration.

The following diagram outlines the workflow for the in vitro GABA-T inhibition assay.

Caption: In Vitro GABA-T Inhibition Assay Workflow.

In Vivo Anticonvulsant Activity Assessment in Mice (Maximal Electroshock Seizure Model)

This protocol is a generalized procedure based on common methods for assessing anticonvulsant activity.[7][8]

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic for the eyes

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle alone.

-

Pre-treatment Time: Allow for a pre-treatment time (e.g., 60 minutes) for the drug to be absorbed and distributed.

-

Induction of Seizures: Apply a drop of topical anesthetic to the eyes of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of mice protected from tonic hindlimb extension at each dose. Determine the ED₅₀ of this compound using probit analysis.

The following diagram illustrates the workflow for the in vivo anticonvulsant activity assessment.

Caption: In Vivo Anticonvulsant Assay Workflow.

Conclusion

This compound is a powerful tool for studying the GABAergic system due to its specific and irreversible mechanism of action. By potently inhibiting GABA transaminase, it provides a means to elevate endogenous GABA levels and investigate the downstream consequences of enhanced inhibitory neurotransmission. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and neurobiological effects of modulating GABA metabolism. However, the significant toxicity of gabaculine, as indicated by its low LD₅₀ value, necessitates careful consideration in experimental design and precludes its direct clinical use.[1] Nevertheless, its unique mechanism continues to inform the development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Gabaculine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalsarchive.com [journalsarchive.com]

- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

DL-Gabaculine Hydrochloride: A Technical Guide to its Neurotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Gabaculine hydrochloride is a potent neurotoxin that has been instrumental in the study of GABAergic neurotransmission. Originally isolated from Streptomyces toyocaensis, it acts as an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] This inhibition leads to a significant accumulation of GABA in the brain, a characteristic that has made gabaculine (B1211371) a valuable tool in experimental epilepsy research.[1] However, its potent neurotoxicity has precluded its use as a therapeutic agent.[1] This technical guide provides an in-depth overview of the neurotoxic properties of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Mechanism of Action

This compound's neurotoxicity is intrinsically linked to its mechanism of action as a mechanism-based inactivator of GABA-T. Structurally similar to GABA, gabaculine acts as a substrate for the enzyme.[1] During the transamination process, gabaculine is converted into a highly reactive aromatic intermediate. This intermediate then forms a stable, covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor at the active site of GABA-T, leading to the enzyme's irreversible inactivation.[2][3] The aromatic stabilization energy of this adduct is what drives the irreversible nature of the inhibition.[1] This process effectively halts the degradation of GABA, leading to its accumulation in the brain.[4] While the primary target of gabaculine is GABA-T, it has also been shown to inhibit other aminotransferases, albeit with much lower potency.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the activity and toxicity of this compound.

| Parameter | Value | Species/System | Reference(s) |

| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse | [1] |

| ED50 (Effective Dose, 50%) for anticonvulsant effect | 35 mg/kg | Mouse | [1] |

Table 1: In Vivo Toxicity and Efficacy of this compound in Mice. This table presents the median lethal dose and the median effective dose for anticonvulsant activity in mice, highlighting the narrow therapeutic window of the compound.

| Enzyme | Ki (Inhibition Constant) | Species/System | Reference(s) |

| GABA Transaminase (GABA-T) | 2.86 µM | Bacterial | [6] |

| GABA Transaminase (GABA-T) | Not specified, but potent inhibition observed | Mouse brain | [5] |

| Alanine Transaminase (ALA-T) | Significantly less inhibition than GABA-T | Mouse brain and liver | [5] |

| Aspartate Transaminase (ASP-T) | Very little inhibition | Mouse brain and liver | [5] |

Table 2: In Vitro Enzyme Inhibition by this compound. This table shows the inhibition constants (Ki) of this compound for its primary target, GABA-T, and other aminotransferases, demonstrating its selectivity.

| Parameter | Value | Species/System | Reference(s) |

| IC50 for human GABA-T (multimeric form) | 0.22 µM | Human recombinant | [2] |

| IC50 for bacterial GABA-T (multimeric form) | 0.19 µM | Bacterial | [2] |

| IC50 for human GABA-T (monomeric form) | 0.12 µM | Human recombinant | [2] |

| IC50 for bacterial GABA-T (monomeric form) | 0.13 µM | Bacterial | [2] |

Table 3: IC50 Values of DL-Gabaculine for GABA Transaminase. This table provides the half-maximal inhibitory concentrations (IC50) of DL-Gabaculine for human and bacterial GABA-T, indicating its potent inhibitory activity across species.

| Treatment | Brain GABA Level Change | Species | Reference(s) |

| DL-Gabaculine (0.5 mM/kg, in vivo) | Quadrupled | Rat | [7] |

| DL-Gabaculine (in vitro, 5 µM) | Doubled | Rat cortical slices | [7] |

| DL-Gabaculine | Significant elevation | Mouse | [1][4] |

Table 4: Effect of this compound on Brain GABA Levels. This table illustrates the significant increase in brain GABA concentrations following treatment with this compound in different experimental models.

Experimental Protocols

In Vitro GABA Transaminase (GABA-T) Activity Assay

This protocol is adapted from a spectrophotometric method for measuring GABA-T activity.[8][9]

Materials:

-

Purified or recombinant GABA-T

-

This compound

-

GABA

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Potassium pyrophosphate buffer (50 mM, pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. Optimal concentrations should be determined empirically.

-

-

Enzyme Inhibition Assay:

-

Add serial dilutions of this compound or vehicle control to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding GABA-T to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Neurotoxicity and Anticonvulsant Activity in Mice

This protocol is based on standard procedures for assessing neurotoxicity and anticonvulsant efficacy in rodents.[10][11][12]

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Drug Administration:

-

Dissolve this compound in sterile saline.

-

Administer the desired doses of this compound or vehicle control intraperitoneally (i.p.).

-

-

Neurotoxicity Assessment (OECD 424 Guideline Adaptation):

-

Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Signs to monitor include changes in posture, gait, reactivity, and the presence of tremors or convulsions.

-

Record the incidence and latency of seizures and mortality over a 24-hour period to determine the LD50.

-

-

Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):

-

At the time of expected peak effect (determined from pilot studies), subject the mice to a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) via corneal or auricular electrodes.

-

The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The dose that protects 50% of the animals is the ED50.

-

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

This protocol describes a cell viability assay to assess the neurotoxic effects of this compound on a human neuroblastoma cell line.[13]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assay:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Measurement of GABA and Glutamate (B1630785) Levels in Brain Tissue by HPLC

This protocol outlines a method for quantifying GABA and glutamate in brain tissue following treatment with this compound.

Materials:

-

Rodent brain tissue

-

Perchloric acid

-

HPLC system with a C18 column and a fluorescence or electrochemical detector

-

Derivatizing agent (e.g., o-phthalaldehyde)

-

GABA and glutamate standards

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in a known volume of cold perchloric acid to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Derivatization:

-

Mix an aliquot of the supernatant with the derivatizing agent to form a fluorescent or electrochemically active derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using an isocratic or gradient elution with a suitable mobile phase.

-

Detect the derivatives using a fluorescence or electrochemical detector.

-

-

Quantification:

-

Create a standard curve using known concentrations of GABA and glutamate standards.

-

Quantify the amount of GABA and glutamate in the brain samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathway

Caption: GABA metabolism and the inhibitory action of this compound.

Experimental Workflow: In Vivo Neurotoxicity and Anticonvulsant Screening

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Metabolic Consequences of Inhibition of Gaba Transaminase" by Caleb Leach [scholarworks.boisestate.edu]

- 4. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SH-SY5Y culturing [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Neuroprotective Effects of Idebenone in an Experimental Carbon Monoxide Poisoning Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of in vivo inactivation of GABA-transaminase and glutamic acid decarboxylase on levels of GABA in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biochemical intricacies of DL-Gabaculine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Gabaculine hydrochloride, a potent neurotoxin originally isolated from Streptomyces toyacaensis, has garnered significant attention within the scientific community for its profound effects on the central nervous system. As a conformationally constrained analog of γ-aminobutyric acid (GABA), its primary mechanism of action is the potent and irreversible inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA. This comprehensive technical guide delves into the core biochemical properties of this compound, providing an in-depth overview of its mechanism of action, enzyme kinetics, and downstream signaling effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic systems and related neurological disorders.

Physicochemical Properties

This compound, also known as 5-Amino-1,3-cyclohexadiene-1-carboxylic Acid Hydrochloride, is a crystalline solid with the molecular formula C₇H₉NO₂·HCl and a molecular weight of 175.61 g/mol . Its structural similarity to GABA allows it to interact with the active site of GABA-T.

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of GABA transaminase. The process begins with the formation of a reversible enzyme-inhibitor complex. The pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor within the active site of GABA-T forms a Schiff base with gabaculine (B1211371). Subsequently, the enzyme catalyzes the abstraction of a proton from the dihydrobenzene ring of gabaculine, leading to the formation of a highly reactive aromatic intermediate. This aromatization provides the thermodynamic driving force for the irreversible nature of the inhibition, resulting in a stable, covalently bound adduct between the gabaculine metabolite and the PLP cofactor. This covalent modification permanently inactivates the enzyme.

Enzyme Inhibition Kinetics

The inhibitory potency of this compound has been quantified against GABA-T and other related enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in defining its efficacy.

| Enzyme Target | Inhibitor | Ki (µM) | IC50 (µM) | Organism/Tissue | Reference |

| GABA Transaminase (GABA-T) | DL-Gabaculine | 2.86 | 1.8 | Bacterial | , |

| D-amino acid transaminase | DL-Gabaculine | 100 | - | - | |

| L-alanine transaminase | DL-Gabaculine | 1000 | - | - | |

| L-aspartate transaminase | DL-Gabaculine | 55000 | - | - | |

| Ornithine aminotransferase | DL-Gabaculine | - | - | in vitro |

Physiological Effects

The primary physiological consequence of GABA-T inhibition by this compound is a significant and time-dependent elevation of GABA levels in the brain. This increase in the principal inhibitory neurotransmitter leads to a potent anticonvulsant effect, as demonstrated in various animal models of seizures induced by chemoconvulsants or electroshock. However, at doses effective for anticonvulsant activity, this compound exhibits significant toxicity, with a reported ED50 of 35 mg/kg and an LD50 of 86 mg/kg in mice. This high toxicity has limited its therapeutic potential, but it remains a valuable tool for experimental research.

Downstream Signaling Pathways

By elevating extracellular GABA concentrations, this compound can indirectly modulate several downstream signaling pathways through the activation of GABA receptors (GABA-A and GABA-B).

Calcium Signaling and Protein Kinase C (PKC)

Activation of GABA-A receptors can lead to an influx of chloride ions, causing membrane depolarization in developing neurons or under conditions of high intracellular chloride. This depolarization can, in turn, activate voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i is a crucial second messenger that can activate various downstream effectors, including Protein Kinase C (PKC). PKC, a family of serine/threonine kinases, plays a vital role in regulating neuronal excitability and synaptic plasticity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Emerging evidence suggests a link between the GABAergic system and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is known to be involved in the regulation of GABA-A receptor function. While direct activation of the MAPK pathway by gabaculine has not been explicitly demonstrated, the sustained increase in GABAergic tone resulting from gabaculine administration could potentially influence MAPK signaling, which is a critical regulator of cell proliferation, differentiation, and survival.

Experimental Protocols

In Vitro GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of this compound on GABA-T. The assay measures the production of NADH, which is coupled to the transamination reaction and can be monitored by the change in absorbance at 340 nm.

Materials:

-

Purified GABA transaminase (e.g., from porcine brain)

-

This compound

-

GABA

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NAD+

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

Prepare working solutions of GABA, α-ketoglutarate, NAD+, and SSADH in potassium pyrophosphate buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the reaction buffer, α-ketoglutarate, NAD+, and SSADH.

-

Add varying concentrations of this compound to the test wells. Add buffer to the control wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding GABA-T to all wells.

-

Immediately start monitoring the increase in absorbance at 340 nm at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Determination of Ki for an Irreversible Inhibitor

For irreversible inhibitors like this compound, the determination of the inhibition constant (Ki) and the rate of inactivation (kinact) requires a time-dependent inhibition assay.

Procedure:

-

Incubate the enzyme (GABA-T) with various concentrations of the irreversible inhibitor (this compound) for different time intervals.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate (GABA) to measure the remaining enzyme activity.

-

Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.

Conclusion

This compound is a powerful biochemical tool for the study of the GABAergic system. Its well-characterized mechanism as an irreversible inhibitor of GABA transaminase allows for the targeted manipulation of GABA levels, providing valuable insights into the role of this neurotransmitter in health and disease. While its toxicity precludes its direct therapeutic use, the detailed understanding of its biochemical properties, including its kinetic parameters and downstream signaling effects, continues to inform the development of novel and safer GABA-T inhibitors for the treatment of epilepsy, anxiety disorders, and other neurological conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other modulators of GABAergic neurotransmission.

An In-depth Technical Guide to the Chemical Structure and Analysis of DL-Gabaculine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Gabaculine hydrochloride is a potent, naturally occurring neurotoxin that has garnered significant interest within the scientific community for its irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it details established experimental protocols for its synthesis, spectroscopic analysis, and the evaluation of its biological activity, serving as a valuable resource for researchers in neuroscience and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Gabaculine (B1211371), a conformationally constrained analog of GABA.[1] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 59556-17-1 |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| IUPAC Name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride |

| Synonyms | 3-Amino-2,3-dihydrobenzoic acid hydrochloride, 5-Amino-1,3-cyclohexadiene-1-carboxylic acid hydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol (B129727).[2] |

| Melting Point | 198-200 °C[2] |

| Purity | ≥95% (commercially available)[1] |

| SMILES | Cl.NC1CC(=CC=C1)C(=O)O[3] |

| InChI | InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H[3] |

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

This compound's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-T, gabaculine prevents the degradation of GABA, leading to an accumulation of GABA in the brain.[4]

The irreversible inhibition is a result of a "suicide" or mechanism-based inactivation process. Gabaculine, being a structural analog of GABA, binds to the active site of GABA-T. The enzyme then processes gabaculine, leading to the formation of a stable aromatic ring structure that remains covalently bound to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme, rendering it permanently inactive.[4]

Mechanism of GABA-T Inactivation by DL-Gabaculine.

Quantitative Data

The inhibitory potency of this compound has been quantified against GABA-T and other aminotransferases. In vivo studies in mice have also determined its efficacy and toxicity.

| Parameter | Value | Species/System |

| Ki for GABA-T | 2.86 µM[5] | Bacterial |

| Ki for D-amino acid transaminase | 0.1 mM | In vitro |

| Ki for L-alanine transaminase | 1 mM | In vitro |

| Ki for L-aspartate transaminase | 55 mM | In vitro |

| ED₅₀ (3-mercaptopropionic acid seizures) | 135 mg/kg[6] | Mouse |

| ED₅₀ (minimal electroshock seizures) | 200 mg/kg[6] | Mouse |

| LD₅₀ | 62 mg/kg[6] | Mouse |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

While DL-Gabaculine is a natural product isolated from Streptomyces toyacaensis, chemical synthesis provides a more accessible source for research. A common synthetic route involves a Diels-Alder reaction as a key step. The following is a generalized protocol based on published synthetic strategies.

Materials:

-

Appropriate diene and dienophile for the Diels-Alder reaction

-

Reagents for functional group manipulations (e.g., conversion of an ester to a carboxylic acid, introduction of an amine)

-

Solvents (e.g., toluene (B28343), diethyl ether, methanol)

-

Hydrochloric acid

Procedure:

-

Diels-Alder Cycloaddition: A substituted diene is reacted with a suitable dienophile in a high-boiling solvent such as toluene under reflux to form a cyclohexene (B86901) derivative.

-

Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to introduce the carboxylic acid and amino groups at the desired positions. This may involve hydrolysis of an ester and reduction of a nitro group or another amine precursor.

-

Purification: The intermediate products at each step are purified using techniques such as column chromatography.

-

Salt Formation: The final gabaculine free base is dissolved in a suitable solvent like methanol, and a solution of hydrochloric acid in ether or another appropriate solvent is added to precipitate this compound.

-

Final Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Analysis

NMR spectroscopy is crucial for the structural elucidation and purity assessment of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD).

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

Spectral Width: ~12-15 ppm

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

-

Number of Scans: 1024 or more (due to lower sensitivity)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: ~200-220 ppm

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the olefinic protons, the allylic protons, and the proton at the chiral center.

-

¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons in the ring.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of DL-Gabaculine.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of water and methanol with a small amount of formic acid.

Data Acquisition:

-

Acquire spectra in positive ion mode.

-

The expected [M+H]⁺ ion for the free base (C₇H₉NO₂) is at m/z 140.07.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Isocratic Elution Method (Example):

-

Mobile Phase: 95:5 (v/v) aqueous phosphate buffer (20 mM, pH 3.0) : acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: ~265 nm (based on the chromophore)

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase and dilute to the desired concentrations for analysis.

In Vitro GABA Transaminase (GABA-T) Activity Assay

This assay measures the ability of this compound to inhibit the activity of GABA-T.

Principle: The activity of GABA-T is coupled to the activity of succinic semialdehyde dehydrogenase (SSADH). GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate (B1630785). SSADH then oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T

-

SSADH

-

GABA

-

α-ketoglutarate

-

NADP⁺

-

This compound

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, NADP⁺, and SSADH.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the GABA-T enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding GABA to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Workflow for In Vitro GABA-T Activity Assay.

Conclusion

This compound remains a critical pharmacological tool for the study of the GABAergic system. Its well-defined chemical structure and potent, irreversible inhibition of GABA-T make it an invaluable compound for neuroscience research. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and utilize this compound in their studies. Careful consideration of its toxicity is paramount in the design of in vivo experiments.

References

- 1. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

DL-Gabaculine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Gabaculine hydrochloride, a potent neurotoxin and enzyme inhibitor. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details its chemical properties, mechanism of action, and key experimental findings, presented through structured data, detailed protocols, and visual diagrams to facilitate understanding and application.

Core Chemical and Physical Data

This compound is a well-characterized compound with specific physical and chemical properties crucial for experimental design.

| Property | Value |

| CAS Number | 59556-17-1 |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| Appearance | White to off-white solid |

| Synonyms | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride, 3-Amino-2,3-dihydrobenzoic acid hydrochloride |

Mechanism of Action and Biological Effects

DL-Gabaculine is a potent irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[1] Its inhibitory action leads to a significant increase in GABA levels in the brain, which has been a subject of extensive research in the context of epilepsy and other neurological disorders.[1]

The mechanism of inhibition is a classic example of "suicide inhibition" or mechanism-based inactivation. DL-Gabaculine, being a structural analog of GABA, acts as a substrate for GABA-T.[1] During the transamination process, the enzyme converts DL-Gabaculine into a reactive intermediate. This intermediate then aromatizes, forming a stable, covalently bound adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor at the enzyme's active site.[1][2] This effectively renders the enzyme permanently inactive.[1][2]

Beyond GABA-T, DL-Gabaculine has been shown to inhibit other PLP-dependent enzymes, most notably ornithine aminotransferase (OAT).[3][4] This off-target activity is an important consideration in experimental design and interpretation of results.

Signaling Pathway of GABA-T Inhibition

The following diagram illustrates the mechanism-based inactivation of GABA-T by this compound.

Quantitative Data on Enzyme Inhibition and In Vivo Effects

The following tables summarize key quantitative data regarding the inhibitory potency and in vivo effects of this compound.

Table 1: In Vitro Enzyme Inhibition Data

| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | Reference |

| GABA Transaminase (GABA-T) | Bacterial | 2.86 µM | [5] |

| Ornithine Aminotransferase (OAT) | Mouse Tissues | Potent inhibitor | [3] |

| D-amino acid transaminase | Purified enzyme | 0.1 mM | |

| L-alanine transaminase | Purified enzyme | 1 mM | |

| L-aspartate transaminase | Purified enzyme | 55 mM |

Table 2: In Vivo Data in Mice

| Parameter | Value | Conditions | Reference |

| ED₅₀ | 35 mg/kg | Anticonvulsant effect | [1] |

| LD₅₀ | 86 mg/kg | Acute toxicity | [1] |

| Dosage | 50 mg/kg | Inhibition of Ornithine Aminotransferase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for injection in animal models.

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Aseptically transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline to the tube. For a 10 mg/mL solution, add 1 mL of sterile saline.

-

Vortex the tube until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile tube or vial to ensure sterility.

-

The solution is now ready for administration. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

In Vivo Inhibition of GABA Transaminase in Mice

Objective: To assess the inhibitory effect of this compound on GABA-T activity in the mouse brain.

Experimental Workflow:

Procedure:

-

Animal Handling: Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.

-

Dosing: Prepare the this compound solution as described in Protocol 1. Administer the desired dose (e.g., 35 mg/kg) via intraperitoneal (IP) injection. A control group should receive an equivalent volume of sterile saline.

-

Time Course: At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a subset of animals from both the treatment and control groups by an approved method (e.g., cervical dislocation followed by decapitation).

-

Tissue Collection: Immediately dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).

-

Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.

-

GABA-T Activity Assay: Determine the GABA-T activity in the brain homogenates using a spectrophotometric assay (see Protocol 3).

-

Data Analysis: Express GABA-T activity as a percentage of the control group and analyze the data for statistical significance.

Spectrophotometric Assay of GABA Transaminase Activity

Objective: To measure the enzymatic activity of GABA-T in brain homogenates. This assay is a coupled-enzyme reaction.

Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

Materials:

-

Brain homogenate (prepared as in Protocol 2)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.6

-

GABA solution

-

α-ketoglutarate solution

-

NADP⁺ solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

Procedure:

-

Prepare a master mix containing the reaction buffer, NADP⁺, and SSADH.

-

Add the brain homogenate to the wells of a microplate or to a cuvette.

-

Add the master mix to each well/cuvette.

-

Initiate the reaction by adding α-ketoglutarate and GABA.

-

Immediately start monitoring the absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

-

The rate of change in absorbance is proportional to the GABA-T activity. Calculate the specific activity based on the protein concentration of the homogenate.

Measurement of GABA Levels in Brain Tissue by HPLC

Objective: To quantify the concentration of GABA in brain tissue samples.

Procedure:

-

Tissue Extraction: Homogenize the brain tissue in a solution of 0.4 M perchloric acid. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Derivatization: The supernatant, containing the amino acids, is derivatized with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form fluorescent derivatives.

-

HPLC Analysis: Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Separation: Separate the amino acid derivatives on a reverse-phase C18 column using an appropriate mobile phase gradient.

-

Quantification: Identify and quantify the GABA peak by comparing its retention time and fluorescence signal to that of a known GABA standard.

Conclusion

This compound remains a valuable pharmacological tool for investigating the GABAergic system and the function of various aminotransferases. Its potent and irreversible mechanism of action provides a robust method for manipulating enzyme activity in both in vitro and in vivo settings. The information and protocols provided in this guide are intended to support the design and execution of rigorous scientific research, ultimately contributing to a deeper understanding of neurotransmitter metabolism and its role in health and disease. Researchers should, however, always consider the compound's toxicity and potential off-target effects when interpreting experimental outcomes.

References

- 1. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human OAT(Ornithine Aminotransferase) ELISA Kit [elkbiotech.com]

- 4. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 5. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Mechanism of Action of DL-Gabaculine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Gabaculine hydrochloride in commonly used laboratory solvents, water and dimethyl sulfoxide (B87167) (DMSO). It also elucidates its mechanism of action as an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience research.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. Understanding the solubility of this compound is essential for the preparation of stock solutions and for designing in vitro and in vivo experiments.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in water and DMSO.

| Solvent | Solubility | Molar Concentration (approx.) | Source |

| Water (approximated by PBS, pH 7.2) | 10 mg/mL | 56.9 mM | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | ≥ 113.9 mM | [2] |

Note: The solubility in Phosphate-Buffered Saline (PBS) is often used as a surrogate for aqueous solubility under physiological pH conditions. The notation "≥" indicates that the saturation point was not reached at the specified concentration, meaning the actual solubility may be higher.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol outlines a general procedure for determining the equilibrium solubility of this compound.

Materials:

-

This compound powder

-

Deionized water

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Mechanism of Action and Signaling Pathway

DL-Gabaculine is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase. This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, gabaculine (B1211371) leads to an increase in the concentration of GABA in the brain.

The inhibitory action of gabaculine is a classic example of "suicide inhibition" or mechanism-based inactivation. Gabaculine, being a structural analog of GABA, enters the active site of GABA-T and begins the catalytic cycle. However, during this process, gabaculine is converted into a reactive intermediate that covalently binds to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for the enzyme's activity. This covalent adduct is stable and leads to the irreversible inactivation of the enzyme.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of GABA transaminase inactivation by this compound.

References

An In-Depth Technical Guide to the Synthesis of DL-Gabaculine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for DL-Gabaculine hydrochloride, a potent neurotoxin and an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase. The information presented herein is intended for a technical audience and focuses on the chemical synthesis, including experimental protocols, quantitative data, and pathway visualizations.

Introduction

DL-Gabaculine, chemically known as 5-amino-cyclohexa-1,3-diene-1-carboxylic acid, is a valuable research tool in neuroscience due to its powerful and irreversible inhibition of GABA transaminase, a key enzyme in the metabolic pathway of the neurotransmitter GABA.[1] Its hydrochloride salt is a stable and commonly used form. This guide details two prominent synthetic routes to this compound, starting from readily available precursors: m-anisidine (B1676023) and 3-bromopyridine (B30812).

Synthesis Pathway 1: From m-Anisidine via Birch Reduction

This pathway utilizes a classical Birch reduction of an aromatic ether to generate the core cyclohexadiene structure, followed by functional group manipulations to yield DL-Gabaculine.

Experimental Protocol

Step 1: Birch Reduction of m-Anisidine

-

In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia (B1221849) (approx. 200 mL).

-

To the condensed ammonia, add m-anisidine (12.3 g, 0.1 mol) dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and tert-butanol (B103910) (14.8 g, 0.2 mol).

-

Carefully add small pieces of sodium metal (5.1 g, 0.22 g-atom) to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Stir the reaction mixture for 2 hours at -78 °C.

-

Quench the reaction by the slow addition of ammonium (B1175870) chloride (12 g) until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Add water (100 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methoxy-3-aminocyclohexa-1,4-diene.

Step 2: Hydrolysis and Isomerization

-

Dissolve the crude product from the previous step in a mixture of methanol (B129727) (100 mL) and 1 M hydrochloric acid (100 mL).

-

Reflux the solution for 4 hours to effect hydrolysis of the enol ether and isomerization of the double bonds.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate.

Step 3: Saponification and Salt Formation

-

Dissolve the crude ester in methanol (50 mL) and add a 2 M aqueous solution of sodium hydroxide (B78521) (60 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure to obtain a solid residue.

-

Triturate the residue with hot ethanol (B145695) to dissolve the this compound and filter off the inorganic salts.

-

Cool the ethanol solution to induce crystallization of this compound.

-

Collect the crystals by filtration and dry under vacuum.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | m-Anisidine | Na, liq. NH₃, THF, t-BuOH | 1-Methoxy-3-aminocyclohexa-1,4-diene | ~85 |

| 2 | 1-Methoxy-3-aminocyclohexa-1,4-diene | MeOH, HCl | Ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate | ~70 (over 2 steps) |

| 3 | Ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate | NaOH, HCl | This compound | ~90 |

Synthesis Pathway Diagram

Synthesis Pathway 2: From 3-Bromopyridine

This alternative route involves the construction of the cyclohexadiene ring from a pyridine (B92270) precursor, offering a different strategic approach to the target molecule.

Experimental Protocol

Step 1: Quaternization and Reduction of 3-Bromopyridine

-

To a solution of 3-bromopyridine (15.8 g, 0.1 mol) in anhydrous acetonitrile (B52724) (100 mL), add methyl iodide (21.3 g, 0.15 mol).

-

Stir the mixture at room temperature for 24 hours. A precipitate of the N-methyl-3-bromopyridinium iodide will form.

-

Collect the salt by filtration, wash with cold acetonitrile, and dry.

-

In a separate flask, dissolve the pyridinium (B92312) salt in methanol (150 mL) and cool to 0 °C.

-

Add sodium borohydride (B1222165) (7.6 g, 0.2 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-methyl-5-bromo-1,2,3,6-tetrahydropyridine.

Step 2: Elimination and Carboxylation

-

Dissolve the crude tetrahydropyridine (B1245486) in anhydrous THF (100 mL) and cool to -78 °C.

-

Add a solution of potassium tert-butoxide (1 M in THF, 110 mL, 0.11 mol) dropwise.

-

Stir the mixture at -78 °C for 1 hour to effect elimination.

-

Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Dry the combined organic extracts and concentrate to give the crude carboxylic acid.

Step 3: Esterification and Deprotection/Salt Formation

-

Dissolve the crude acid in ethanol (150 mL) and add a few drops of concentrated sulfuric acid.

-

Reflux the solution for 6 hours.

-

Cool the reaction and neutralize with saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, dry, and concentrate to yield the ethyl ester.

-

Dissolve the ester in methanol and treat with a solution of hydrochloric acid in ethanol.

-

Stir at room temperature to effect deprotection of the amine (if a protecting group was used in an alternative sequence) and formation of the hydrochloride salt.

-

Crystallize the product from ethanol/ether.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3-Bromopyridine | MeI, NaBH₄ | 1-Methyl-5-bromo-1,2,3,6-tetrahydropyridine | ~75 |

| 2 | 1-Methyl-5-bromo-1,2,3,6-tetrahydropyridine | K-OtBu, CO₂ | 5-Carboxy-1-methyl-1,2,3,6-tetrahydropyridine | ~60 |

| 3 | 5-Carboxy-1-methyl-1,2,3,6-tetrahydropyridine | EtOH, H₂SO₄, HCl | This compound | ~50 (over 2 steps) |

Synthesis Pathway Diagram

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the routes starting from m-anisidine and 3-bromopyridine being notable examples. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific expertise of the research group. The protocols and data presented in this guide provide a solid foundation for the laboratory preparation of this important neurochemical tool. Careful execution of the described steps and appropriate analytical characterization are essential for obtaining a pure product.

References

DL-Gabaculine Hydrochloride: A Technical Guide to its Effects on Brain GABA Levels

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the effects of DL-Gabaculine hydrochloride on gamma-aminobutyric acid (GABA) levels in the brain. It consolidates quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways and research workflows.

Core Mechanism of Action

DL-Gabaculine (5-amino cyclohexa-1,3-dienyl carboxylic acid) is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of the neurotransmitter GABA.[1] Its mechanism is a classic example of "suicide inhibition."

GABA-T catabolizes GABA to succinic semialdehyde as part of the GABA shunt, a metabolic pathway that cycles GABA back into the tricarboxylic acid (TCA) cycle. The enzyme uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

The inhibition process involves:

-

Binding: Gabaculine (B1211371), a structural analogue of GABA, enters the active site of the GABA-T enzyme.

-

Initial Processing: The enzyme begins to process gabaculine as if it were GABA.

-

Irreversible Adduct Formation: Instead of completing the reaction, the gabaculine molecule is converted into a stable aromatic m-anthranilic acid derivative.[2] This derivative remains covalently bound to the PLP cofactor, forming a stable, inactive complex.[2][3]

-

Enzyme Inactivation: This irreversible binding permanently inactivates the enzyme, preventing the degradation of endogenous GABA.[1]

The direct consequence of GABA-T inhibition is a significant and sustained accumulation of GABA within the brain.[4][5]

Data Presentation: Quantitative Effects on Brain GABA

Administration of DL-Gabaculine leads to a rapid and substantial increase in brain GABA concentrations. The following tables summarize quantitative findings from key studies.

Table 1: Time-Course of Brain GABA Elevation in Rats Following a Single IV Dose

This table details the linear increase in GABA concentration over several hours following a single intravenous injection of DL-Gabaculine.

| Time Post-Administration | Mean GABA Concentration (µmol/g) | Rate of Accumulation (µmol/hr/g) | Species / Dose | Measurement Method | Reference |

| Baseline (Pre-injection) | 1.9 ± 0.4 | N/A | Rat | 100 mg/kg, IV | ¹H NMR Spectroscopy |

| 4 Hours | 6.0 - 8.0 | 1.1 - 2.9 | Rat | 100 mg/kg, IV | ¹H NMR Spectroscopy |

Table 2: Dose-Dependent and Compartmental Effects of DL-Gabaculine

This table highlights the effects observed both in vivo and in vitro, demonstrating the potency of the compound.

| Administration / Model | Dose | Resulting GABA Change | Tissue/Compartment | Reference |

| In Vivo Pretreatment | 0.5 mmol/kg | 4x Increase (Quadrupled) | Rat Cortical Slices | J. Neurochem, 1984[6] |

| In Vitro Incubation | 5 µM | 2x Increase (Doubled) | Rat Cortical Slices | J. Neurochem, 1984[6] |

| In Vivo Administration | Not specified | Significant Increase | Mouse Synaptosomes | Biochem Pharmacol, 1981[7] |

Experimental Protocols

The following section outlines a generalized, comprehensive methodology for assessing the impact of DL-Gabaculine on brain GABA levels, drawing from common practices in published research.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats (150-250 g) are frequently used.[8]

-

Acclimatization: Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week prior to experimentation.

-

Drug Preparation: this compound is dissolved in a sterile saline solution (0.9% NaCl) to the desired concentration (e.g., for a 100 mg/kg dose).

-

Administration: The solution is typically administered via an intravenous (IV) tail vein injection or intramuscular (IM) injection to ensure rapid systemic distribution.[9][7][8] For IV administration, animals are often anesthetized (e.g., with isoflurane) to minimize stress and ensure accurate delivery.

GABA Quantification Methodologies

Two primary methods are employed for quantifying brain GABA levels: non-invasive in vivo spectroscopy and traditional ex vivo chromatography.

Method A: In Vivo Measurement via ¹H Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique allows for the longitudinal measurement of GABA in a specific brain region within the same animal over time.

-

Anesthesia & Positioning: The animal is anesthetized (e.g., 1.5-2.0% isoflurane) and placed in a stereotaxic frame within the MRI scanner to prevent movement.

-

Physiological Monitoring: Core body temperature is maintained at ~37.5°C using a heating pad, and respiratory rate and blood gases are monitored to ensure stability.[8]

-

Voxel Placement: A region of interest (voxel), for example, an 8x6x8 mm³ volume in the cortex, is defined using anatomical reference scans.[8]

-

Spectral Acquisition: A J-difference spectral editing sequence, such as MEGA-PRESS, is used to resolve the GABA signal (typically at 3.01 ppm) from overlapping, more abundant metabolites like creatine (B1669601) and glutamate.[10]

-

Data Processing: The acquired spectra are processed to calculate the absolute concentration of GABA (e.g., in µmol/g) by referencing the unsuppressed water signal from the same voxel.

Method B: Ex Vivo Measurement via HPLC

This method provides a highly sensitive endpoint measurement from dissected brain tissue.

-

Euthanasia and Dissection: At a predetermined time point after gabaculine administration, the animal is euthanized via a focused microwave beam or decapitation, followed by rapid brain extraction.

-

Tissue Homogenization: The brain region of interest (e.g., cortex, striatum) is dissected on an ice-cold plate and immediately homogenized in a suitable buffer, often containing an internal standard.

-

Deproteinization: Proteins are precipitated, typically using perchloric acid, and removed by centrifugation.

-

Derivatization: The GABA in the supernatant is derivatized with a fluorogenic reagent (e.g., o-phthalaldehyde/2-mercaptoethanol) to enable sensitive detection.

-

Chromatographic Separation & Detection: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. The GABA derivative is separated from other amino acids and detected using a fluorescence detector.

-

Quantification: The GABA concentration is determined by comparing the peak area of the sample to a standard curve generated from known GABA concentrations.

References

- 1. Gabaculine - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase | Semantic Scholar [semanticscholar.org]

- 6. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined effects of a metabolic inhibitor (gabaculine) and an uptake inhibitor (ketamine) on the gamma-aminobutyrate system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for DL-Gabaculine Hydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Gabaculine hydrochloride, a potent and irreversible inhibitor of GABA-transaminase (GABA-T), in in vivo mouse studies. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments to investigate the effects of modulating the GABAergic system.

Introduction

This compound is a powerful tool for neuroscience research, primarily used to elevate levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1] By irreversibly inhibiting GABA-T, the primary enzyme responsible for GABA degradation, this compound allows for the study of the physiological and pathological roles of enhanced GABAergic tone. Its applications in mouse models are particularly relevant for investigating epilepsy, anxiety, and other neurological disorders. However, it is crucial to note its significant potency and toxicity, with an established median effective dose (ED₅₀) of 35 mg/kg and a median lethal dose (LD₅₀) of 86 mg/kg in mice.[1]

Quantitative Data Summary